molecular formula C14H10IN3O4 B3717346 N'-(2-hydroxy-5-nitrobenzylidene)-3-iodobenzohydrazide

N'-(2-hydroxy-5-nitrobenzylidene)-3-iodobenzohydrazide

Cat. No.: B3717346
M. Wt: 411.15 g/mol
InChI Key: ZGEBHSPGIMGFNK-LZYBPNLTSA-N
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Description

N’-(2-hydroxy-5-nitrobenzylidene)-3-iodobenzohydrazide is a hydrazone derivative known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxy-5-nitrobenzylidene)-3-iodobenzohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 3-iodobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2-hydroxy-5-nitrobenzylidene)-3-iodobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxy-5-nitrobenzylidene)-3-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-hydroxy-5-nitrobenzylidene)-2-iodobenzohydrazide
  • N’-(2-hydroxy-5-nitrobenzylidene)-4-iodobenzohydrazide
  • N’-(2-hydroxy-5-nitrobenzylidene)-3-bromobenzohydrazide

Uniqueness

N’-(2-hydroxy-5-nitrobenzylidene)-3-iodobenzohydrazide is unique due to the specific positioning of the iodine atom, which influences its reactivity and biological activity. The presence of both nitro and hydroxyl groups also enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3O4/c15-11-3-1-2-9(6-11)14(20)17-16-8-10-7-12(18(21)22)4-5-13(10)19/h1-8,19H,(H,17,20)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEBHSPGIMGFNK-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-hydroxy-5-nitrobenzylidene)-3-iodobenzohydrazide
Reactant of Route 2
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N'-(2-hydroxy-5-nitrobenzylidene)-3-iodobenzohydrazide
Reactant of Route 3
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N'-(2-hydroxy-5-nitrobenzylidene)-3-iodobenzohydrazide
Reactant of Route 4
N'-(2-hydroxy-5-nitrobenzylidene)-3-iodobenzohydrazide
Reactant of Route 5
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N'-(2-hydroxy-5-nitrobenzylidene)-3-iodobenzohydrazide
Reactant of Route 6
N'-(2-hydroxy-5-nitrobenzylidene)-3-iodobenzohydrazide

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